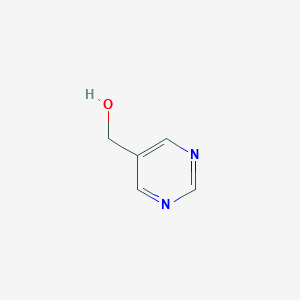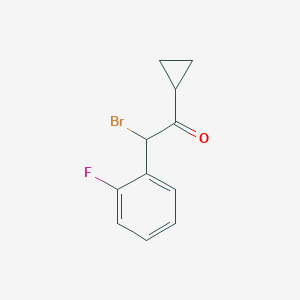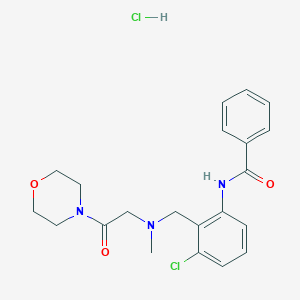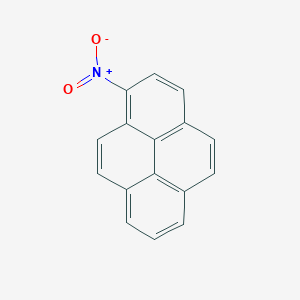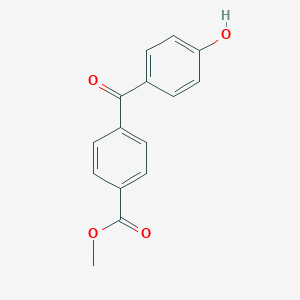
4-(4-羟基苯甲酰)苯甲酸甲酯
描述
Methyl 4-(4-hydroxybenzoyl)benzoate is a useful research compound. Its molecular formula is C15H12O4 and its molecular weight is 256.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 4-(4-hydroxybenzoyl)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-(4-hydroxybenzoyl)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
化学分析和动力学:4-羟基苯甲酸甲酯因其碱催化水解反应而受到研究。该反应被认为是等温微量热法的测试和参考反应,用于确定动力学和热力学参数。该研究发现了水解反应的速率常数和焓的具体值 (O'Neill 等,2003)。
微生物降解:对绿脓杆菌的研究表明,它可以将苯甲酸转化为邻苯二酚,其中涉及染色体上编码的酶。苯甲酸和甲基苯甲酸的降解受名为 BenR 的基因调控。该研究突出了微生物在芳香酸降解中涉及的途径,包括 4-(4-羟基苯甲酰)苯甲酸甲酯的作用 (Cowles 等,2000)。
脂肪酶催化的酯交换反应:一项关于通过脂肪酶催化的酯交换反应制备亲脂性烷基(羟基)苯甲酸酯的研究,其中包括月桂酸 4-羟基苯甲酸酯等化合物,展示了酶法在合成 4-(4-羟基苯甲酰)苯甲酸甲酯衍生物中的潜力 (Vosmann 等,2008)。
光稳定性能:研究了该化合物在产生和猝灭单线态分子氧(光稳定化的关键因素)中的作用。发现 4-羟基苯甲酸甲酯和相关化合物在某些条件下可以有效清除单线态分子氧,这对于材料科学和光保护技术具有重要意义 (Soltermann 等,1995)。
苯甲酸-4-羟化酶研究:对来自土壤假单胞菌的苯甲酸-4-羟化酶的研究提供了对该酶的激活、底物特异性和动力学的见解。该酶在苯甲酸的羟基化中起作用,包括 4-羟基苯甲酸甲酯 (Reddy & Vaidyanathan, 1976)。
化妆品和食品防腐剂分析:通过单晶 X 射线结构测定和 Hirshfeld 表面分析,分析了用作化妆品和食品中防腐剂的 4-羟基苯甲酸甲酯的晶体结构和分子相互作用 (Sharfalddin 等,2020)。
抗菌和杀软体动物活性:从 Piper aduncum 叶中分离出 4-羟基苯甲酸甲酯以及其他相关化合物,并表现出显着的抗菌和杀软体动物活性。这一发现可能对基于天然产物的害虫控制和药物应用产生影响 (Orjala 等,1993)。
安全和危害
作用机制
Target of Action
Methyl 4-(4-hydroxybenzoyl)benzoate, also known as Methyl paraben or NIPAGIN , is a compound that is commonly used as an antimicrobial preservative in foods, drugs, and cosmetics . It is an ester of p-hydroxybenzoic acid . The primary targets of this compound are microbial cells, where it inhibits their growth and reproduction, thereby preserving the products in which it is used .
Mode of Action
Methyl 4-(4-hydroxybenzoyl)benzoate exerts its antimicrobial effects by disrupting the microbial cell processes. It is known to have cytotoxic effects on keratinocytes in the presence of sunlight . Upon solar irradiation, it mediates DNA damage and modulates esterase metabolism, resulting in skin damage and favoring cancer progression .
Biochemical Pathways
It is known to have estrogenic functionality and upregulates estrogen-related genes . This suggests that it may interact with hormonal pathways in the body.
Result of Action
The primary result of the action of Methyl 4-(4-hydroxybenzoyl)benzoate is the preservation of products by inhibiting the growth and reproduction of microbes . Its cytotoxic effects on keratinocytes and its potential role in dna damage and cancer progression are areas of concern .
Action Environment
The action of Methyl 4-(4-hydroxybenzoyl)benzoate can be influenced by various environmental factors. For instance, its cytotoxic effects on keratinocytes are observed in the presence of sunlight . Therefore, exposure to sunlight could potentially enhance its harmful effects. Furthermore, its stability and efficacy as a preservative may be affected by factors such as pH, temperature, and the presence of other ingredients in the product formulation.
生化分析
Cellular Effects
It is known that similar compounds can have cytotoxic effects on keratinocytes in the presence of sunlight .
Molecular Mechanism
It is known that similar compounds, such as Methyl benzoate, can undergo reactions at both the ring and the ester, depending on the substrate
Dosage Effects in Animal Models
It is known that similar compounds, such as pHBA esters, have no adverse effect on sex hormone secretion or reproductive function of male individuals at a dosage of 1000 mg/kg per day .
Metabolic Pathways
It is known that similar compounds, such as 4-Hydroxybenzoic acids, can be metabolized via the benzoyl-CoA pathway .
属性
IUPAC Name |
methyl 4-(4-hydroxybenzoyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O4/c1-19-15(18)12-4-2-10(3-5-12)14(17)11-6-8-13(16)9-7-11/h2-9,16H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYVLQJHSCJEAAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


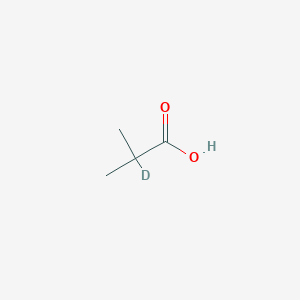

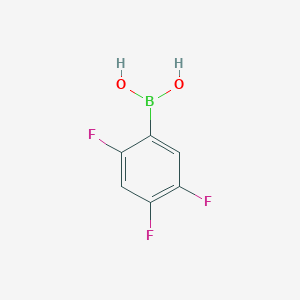
![Naphtho[2,1-d]thiazol-2(3H)-one](/img/structure/B107343.png)
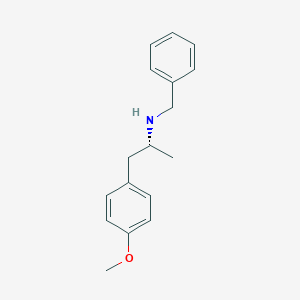
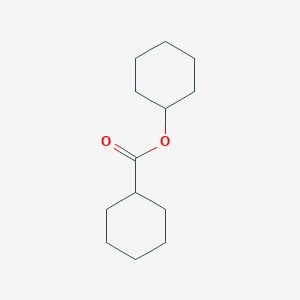
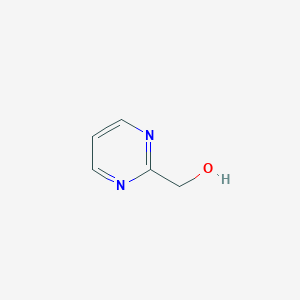
![(R)-N-[5-(2-Bromo-1-hydroxyethyl)-2-(phenylmethoxy)phenyl]formamide](/img/structure/B107349.png)
